molecular formula C15H15N7O B2750500 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide CAS No. 2034229-80-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B2750500
CAS No.: 2034229-80-4
M. Wt: 309.333
InChI Key: GBOHGAOTYBUEGR-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The structure of this compound includes a triazolo[4,3-b]pyridazine ring fused with a pyrrolidine ring, which is further connected to a nicotinamide moiety. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have anxiolytic or antiepileptic effects , suggesting that they may interact with receptors or enzymes involved in neurological processes.

Mode of Action

Based on its structural similarity to other triazolo-pyridazin compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Given its potential anxiolytic or antiepileptic effects , it may be involved in modulating neurotransmitter levels or activity in the brain.

Result of Action

Based on its potential anxiolytic or antiepileptic effects , it may result in changes in neuronal activity or neurotransmitter levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolo[4,3-b]pyridazine Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.

    Pyrrolidine Ring Formation: The triazolo[4,3-b]pyridazine intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Nicotinamide Coupling: Finally, the pyrrolidinyl-triazolo[4,3-b]pyridazine intermediate is coupled with nicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.

    Green Chemistry Principles: Implementing solvent-free reactions or using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine or pyrrolidine rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in treating various diseases, including infections and cancers.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Uniqueness

Compared to similar compounds, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide stands out due to its combined structural features of the triazolo[4,3-b]pyridazine and nicotinamide moieties. This unique combination may enhance its biological activity and specificity, making it a more potent candidate for various applications.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(11-2-1-6-16-8-11)18-12-5-7-21(9-12)14-4-3-13-19-17-10-22(13)20-14/h1-4,6,8,10,12H,5,7,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOHGAOTYBUEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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